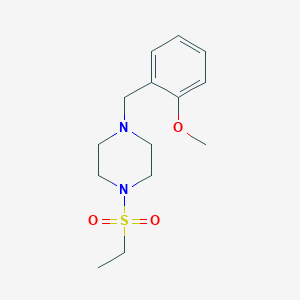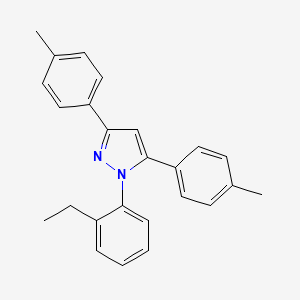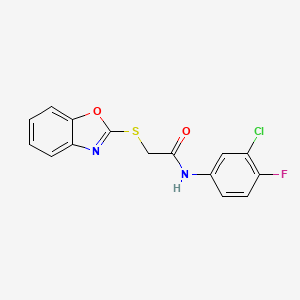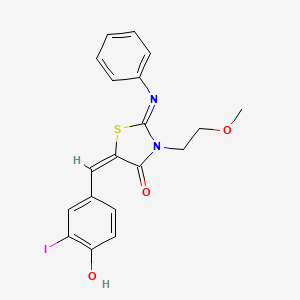![molecular formula C23H13Cl3N2OS B10885764 (2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10885764.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide is a complex organic compound that features a benzothiazole ring fused with a dichlorophenyl group and a vinyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of benzothiazole derivatives with aldehydes or ketones in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with proteins, altering their function and leading to various biological effects. The compound may also interfere with cellular pathways, such as those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure with similar biological activity.
2-Amino-5-chlorobenzothiazole: Another derivative with potential antimicrobial properties.
4-(1,3-Benzothiazol-2-ylthio)methylbenzoic acid: Used in similar applications but with different functional groups.
Uniqueness
1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide is unique due to its combination of a benzothiazole ring with a dichlorophenyl group and a vinyl cyanide moiety. This unique structure contributes to its diverse range of applications and its potential for further development in various fields .
Properties
Molecular Formula |
C23H13Cl3N2OS |
|---|---|
Molecular Weight |
471.8 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C23H13Cl3N2OS/c24-17-7-5-14(6-8-17)13-29-22-18(25)10-15(11-19(22)26)9-16(12-27)23-28-20-3-1-2-4-21(20)30-23/h1-11H,13H2/b16-9+ |
InChI Key |
KGXIJBKQKVFMBW-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)Cl)Cl)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885682.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine](/img/structure/B10885713.png)

![5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid](/img/structure/B10885721.png)

![(2E)-3-[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10885729.png)
![4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B10885738.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10885751.png)
![4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885771.png)
![(2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10885777.png)


